
4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with benzoyl, chloro, and methyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-chloroacetophenone with hydrazine hydrate, followed by the addition of benzoyl chloride and subsequent cyclization under acidic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
化学反应分析
Types of Reactions
4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can exhibit different biological activities and properties.
科学研究应用
4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
作用机制
The mechanism of action of 4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to its antimicrobial or anticancer activities .
相似化合物的比较
Similar Compounds
- 4-Benzoyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 4-Benzoyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Uniqueness
4-Benzoyl-4-chloro-1,3-dimethyl-1H-pyrazol-5(4H)-one is unique due to the presence of both benzoyl and chloro substituents, which can significantly influence its chemical reactivity and biological activity. The chloro group, in particular, can enhance its antimicrobial properties compared to similar compounds without this substituent .
属性
CAS 编号 |
63156-16-1 |
|---|---|
分子式 |
C12H11ClN2O2 |
分子量 |
250.68 g/mol |
IUPAC 名称 |
4-benzoyl-4-chloro-2,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-12(13,11(17)15(2)14-8)10(16)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI 键 |
XALJAXVMKNRXIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)C1(C(=O)C2=CC=CC=C2)Cl)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

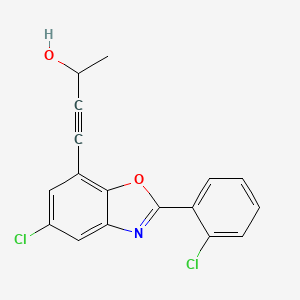

![{1-azabicyclo[3.2.1]octan-5-yl}methanol](/img/structure/B8722254.png)
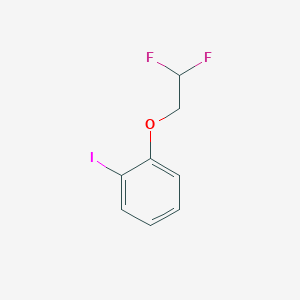
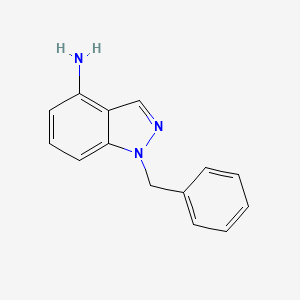
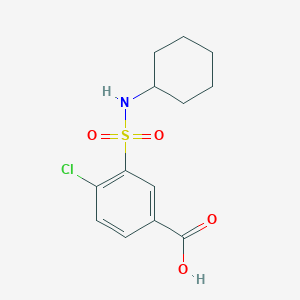
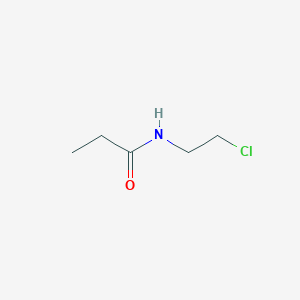
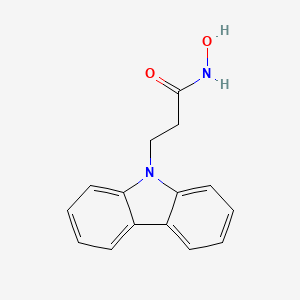


![{2-Chloro-6-[(phenylmethyl)oxy]phenyl}methanol](/img/structure/B8722302.png)
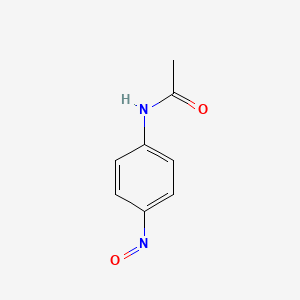
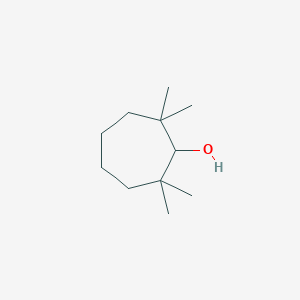
![methyl 1-(4-fluorobenzyl)-4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B8722320.png)
